A Technical Guide to 1,1,1-Trifluorobutan-2-ol: A Key Fluorinated Chiral Building Block
A Technical Guide to 1,1,1-Trifluorobutan-2-ol: A Key Fluorinated Chiral Building Block
Abstract: This guide provides a comprehensive technical overview of 1,1,1-Trifluorobutan-2-ol, a fluorinated alcohol of significant interest in synthetic and medicinal chemistry. We will elucidate its structure and nomenclature, detail its physicochemical and spectroscopic properties, present a validated synthetic protocol, and explore its applications, particularly as a chiral building block in drug development. The strategic incorporation of the trifluoromethyl group imparts unique electronic and metabolic properties, making this molecule a valuable synthon for creating advanced materials and novel pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.
Nomenclature and Structural Elucidation
IUPAC Name and Synonyms
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1,1,1-Trifluorobutan-2-ol . It is a secondary alcohol where the carbon atom bearing the hydroxyl group (C2) is adjacent to a trifluoromethyl group (C1). Due to the chiral center at C2, it exists as a racemic mixture or as individual enantiomers, (S)-1,1,1-Trifluorobutan-2-ol and (R)-1,1,1-Trifluorobutan-2-ol.
Chemical Structure
The structure consists of a four-carbon butane chain. The first carbon is substituted with three fluorine atoms, and the second carbon is bonded to a hydroxyl (-OH) group. This substitution pattern creates a stereocenter at the second carbon.
Caption: 2D structure of 1,1,1-Trifluorobutan-2-ol.
Key Structural and Chemical Identifiers
The primary precursor for this alcohol is the corresponding ketone, 1,1,1-Trifluoro-2-butanone. Key identifiers for this well-documented precursor are summarized below.
| Identifier | Value | Source |
| Chemical Name | 1,1,1-Trifluoro-2-butanone | [1][2] |
| Synonyms | Ethyl trifluoromethyl ketone | [2][3] |
| CAS Number | 381-88-4 | [1][4] |
| Molecular Formula | C₄H₅F₃O | [1][2][4] |
| Molecular Weight | 126.08 g/mol | [4] |
| Canonical SMILES | CCC(=O)C(F)(F)F | [1] |
| InChI Key | QBVHMPFSDVNFAY-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The properties of 1,1,1-Trifluorobutan-2-ol are influenced by the strong C-F bonds and the polar hydroxyl group. Data for the precursor ketone, 1,1,1-Trifluoro-2-butanone, is well-established and provides a baseline for understanding the physical characteristics.
| Property | Value (for 1,1,1-Trifluoro-2-butanone) | Source |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 50-51 °C | [4][5] |
| Density | 0.929 g/mL at 25 °C | [4] |
| Flash Point | -17.8 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.322 | [4] |
The alcohol, 1,1,1-Trifluorobutan-2-ol, is expected to have a higher boiling point than the ketone precursor due to hydrogen bonding capabilities from its hydroxyl group.
Spectroscopic Profile
The spectroscopic signature of 1,1,1-Trifluorobutan-2-ol is defined by its key functional groups.
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected between 1000-1300 cm⁻¹. A C-O stretching band will appear around 1050-1150 cm⁻¹.
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¹H NMR Spectroscopy : The proton NMR spectrum will show distinct signals:
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A triplet for the terminal methyl (-CH₃) protons.
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A multiplet for the methylene (-CH₂-) protons, coupled to both the methyl and methine protons.
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A multiplet for the methine (CH-OH) proton, which will be deshielded by the adjacent hydroxyl and trifluoromethyl groups.
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A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR Spectroscopy : The carbon spectrum will show four distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C2) will also be significantly affected by the electronegative fluorine and oxygen atoms.
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¹⁹F NMR Spectroscopy : The fluorine NMR will show a single signal (a singlet or a doublet depending on coupling with the C2 proton) characteristic of the trifluoromethyl group.
Synthesis and Manufacturing
Primary Synthetic Route: Reductive Conversion
The most direct and efficient method for synthesizing 1,1,1-Trifluorobutan-2-ol is the reduction of its corresponding ketone, 1,1,1-Trifluoro-2-butanone.[7] This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The use of NaBH₄ in a protic solvent like methanol or ethanol is often preferred for its operational simplicity and safety.
Experimental Protocol: Reduction of 1,1,1-Trifluoro-2-butanone
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Preparation : A round-bottom flask is charged with 1,1,1-Trifluoro-2-butanone (1.0 eq) and dissolved in methanol under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
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Reduction : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic, and careful addition is crucial.
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Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
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Quenching : Once complete, the reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.
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Extraction : The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.
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Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by distillation.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 1,1,1-Trifluorobutan-2-ol.
Applications in Research and Drug Development
Role as a Chiral Building Block
1,1,1-Trifluorobutan-2-ol possesses a key stereocenter, making its enantiomerically pure forms valuable chiral building blocks in asymmetric synthesis. These chiral alcohols can be used to introduce the trifluoromethyl-hydroxyethyl moiety, a structural motif found in various biologically active molecules. Asymmetric reduction of the precursor ketone or enzymatic resolution of the racemic alcohol allows access to the individual (R) and (S) enantiomers.
The Influence of the Trifluoromethyl Group in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design.[8] This is due to several beneficial effects:
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Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[9]
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Increased Lipophilicity : The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution profile.[8]
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Modulation of pKa : The strong electron-withdrawing nature of the -CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.
-
Enhanced Binding Affinity : The -CF₃ group can participate in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[9]
Fluorinated pyrazoles, which can be synthesized from trifluoromethyl-containing precursors, are important scaffolds in medicinal and agrochemical chemistry.[10] The unique properties of 1,1,1-Trifluorobutan-2-ol make it an attractive starting material for synthesizing novel drug candidates where metabolic stability and target affinity are critical.[7]
Safety, Handling, and Storage
Given its structure as a flammable, fluorinated alcohol, 1,1,1-Trifluorobutan-2-ol and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.
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Hazard Identification : The compound is expected to be a flammable liquid.[11] It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Thermal decomposition can generate hazardous gases such as carbon oxides and hydrogen fluoride.[12]
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12][13]
-
-
Personal Protective Equipment (PPE) :
-
Engineering Controls : Work in a well-ventilated area or under a chemical fume hood.[14] Eyewash stations and safety showers should be readily available.[12]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[13][14]
-
Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[13]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12][14]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Keep away from heat, sparks, open flames, and other sources of ignition.[13][14]
Conclusion
1,1,1-Trifluorobutan-2-ol is a structurally important fluorinated alcohol with significant potential in organic synthesis and pharmaceutical development. Its value is derived from the unique combination of a chiral center and a metabolically robust trifluoromethyl group. The straightforward synthesis from its ketone precursor, coupled with the well-understood benefits of fluorine in drug design, positions this compound as a key intermediate for creating next-generation therapeutics and advanced functional materials. Proper adherence to safety and handling protocols is essential when working with this and related fluorinated compounds.
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